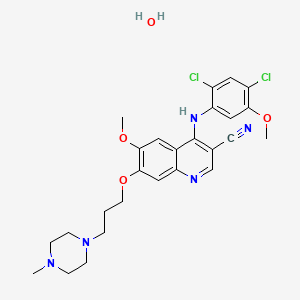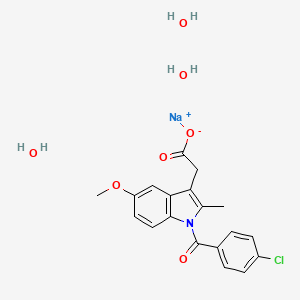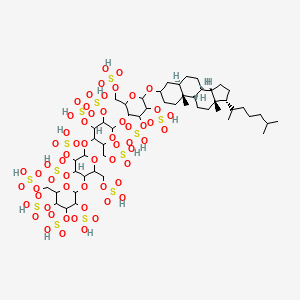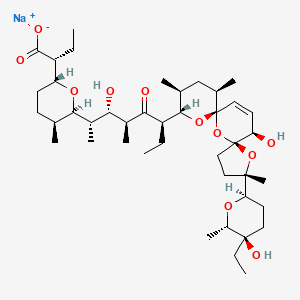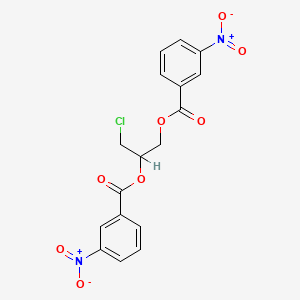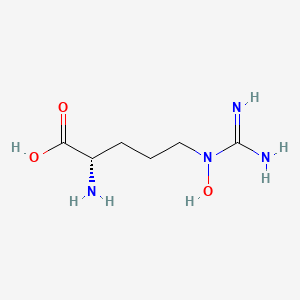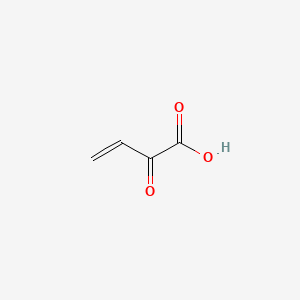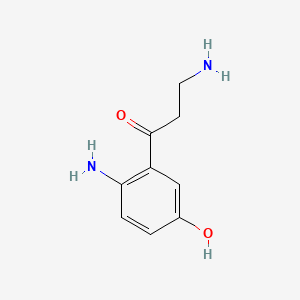
Hypoxylone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypoxylone is a hydroxy-1,4-naphthoquinone.
Wissenschaftliche Forschungsanwendungen
Novel Azaphilone Compounds
Hypomiltin, a novel azaphilone from Hypoxylon hypomiltum, has been discovered and chemically characterized. Its presence in several Hypoxylon species points to a diverse array of secondary metabolites in these fungi, with potential applications in biochemical research and pharmaceutical development (Hellwig et al., 2005).
Cytotoxicity Studies
Research on Hypoxylon rubiginosum FS521, a sea-derived fungal strain, led to the isolation of new compounds with notable in vitro cytotoxic activities against various tumor cell lines. These findings could guide the development of new anticancer agents (Zhang et al., 2020).
Photochemical Properties
Studies on the photochemistry of hypocrellin B (HB), a peryloquinone derivative related to Hypoxylon, have revealed mechanisms of action that could be harnessed for phototherapy in medicine, particularly in skin disease treatments (Zhiyi et al., 1993).
Bioactive Compound Discovery
Investigations into Hypoxylon sp. have led to the discovery of new compounds with cytotoxicity against cancer cells. These findings expand the potential applications of Hypoxylon-derived compounds in pharmacology (Shi et al., 2016).
Eigenschaften
CAS-Nummer |
89701-95-1 |
|---|---|
Produktname |
Hypoxylone |
Molekularformel |
C20H12O5 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
2-(4,5-dihydroxynaphthalen-1-yl)-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C20H12O5/c21-14-5-1-3-11-10(7-8-16(23)18(11)14)13-9-17(24)19-12(20(13)25)4-2-6-15(19)22/h1-9,21-23H |
InChI-Schlüssel |
DWPXLJQPGHLLCH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
